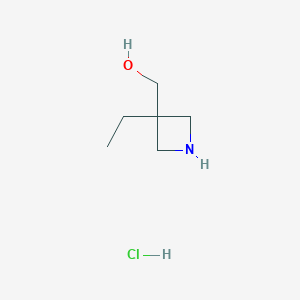

(3-Ethylazetidin-3-yl)methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

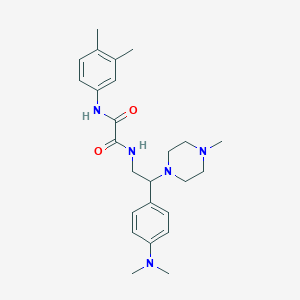

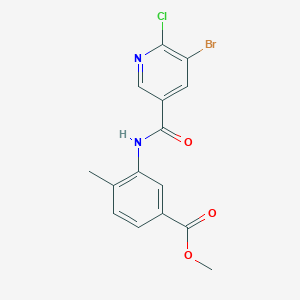

(3-Ethylazetidin-3-yl)methanol hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a chiral building block that is widely used in the synthesis of various pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

The versatility of (3-Ethylazetidin-3-yl)methanol hydrochloride and its derivatives is highlighted by their application in novel synthetic pathways and as catalysts in asymmetric addition reactions. A study demonstrates the novel rearrangements of chiral 3-oxazolidinylazetidin-2-ones, revealing the compound's role in producing complex molecular structures via skeletal rearrangements, including gamma-lactone as a key intermediate (Ojima & Pei, 1992). Another research elaborates on the catalytic asymmetric addition of organozinc reagents to aldehydes using enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative, demonstrating high enantioselectivities in reactions, which signifies its potential as a chiral unit for catalytic asymmetric induction reactions (Wang et al., 2008).

Antimicrobial and Anticancer Agents

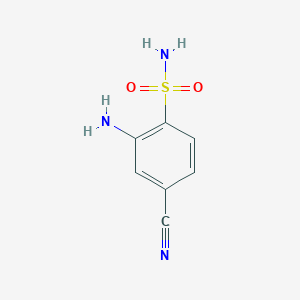

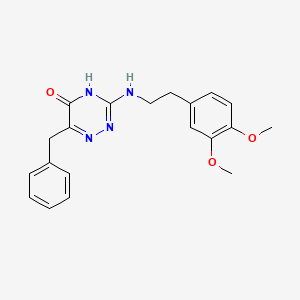

Research on novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, synthesized from intermediates related to this compound, has shown significant antimicrobial and anticancer activities . These compounds have been compared with doxorubicin, indicating a promising direction for the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzymatic Synthesis and Kinetic Modeling

An innovative approach to the enzymatic synthesis of oxazolidin-2-one, using 2-aminoalcohol and dimethyl carbonate, highlights the kinetic modeling and mechanism of consecutive reactions . The study identifies 3-ethyl-1,3-oxazolidin-2-one as a model product, emphasizing the role of immobilized lipases, particularly Candida antarctica lipase B, in facilitating these reactions. This research provides a foundation for understanding the kinetics and mechanisms of enzymatically catalyzed reactions involving compounds similar to this compound (Yadav & Pawar, 2014).

Propriétés

IUPAC Name |

(3-ethylazetidin-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6(5-8)3-7-4-6;/h7-8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFKHHBWGJPFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642490.png)

![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B2642493.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2642496.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2642497.png)

![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2642499.png)

![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2642506.png)

![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)